REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[C:9]([F:14])([F:13])[CH2:8][N:7]([CH:15]3[CH2:19][CH2:18][CH2:17][CH2:16]3)[C:6]=2[N:20]=1.[CH3:21][Si]([N-][Si](C)(C)C)(C)C.[Na+].IC>CN1C(=O)CCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:11]([CH3:21])[C:10](=[O:12])[C:9]([F:14])([F:13])[CH2:8][N:7]([CH:15]3[CH2:19][CH2:18][CH2:17][CH2:16]3)[C:6]=2[N:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
3598 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC2=C(N(CC(C(N2)=O)(F)F)C2CCCC2)N1
|
Name
|
|
Quantity
|
11.108 kg
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.919 kg
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Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
1.858 kg
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
|
UNSPECIFIED
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Setpoint
|
-3 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 3 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 4° C
|
Type
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TEMPERATURE
|
Details
|
maintaining the temperature below 35° C
|
Type
|
WASH
|
Details
|
The addition funnel was washed with THF
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Type
|
CUSTOM
|
Details
|
was adjusted to 20 to 25° C.
|
Type
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ADDITION
|
Details
|
A 1 M solution of NaHMDS (1.2 kg) was added at 23° C.
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Type
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WASH
|
Details
|
The addition funnel was washed with THF
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20 to 25° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was adjusted to 10° C.
|
Type
|
CUSTOM
|
Details
|
concentrated aqueous hydrochloric acid (6.42 L), the THF was removed by distillation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20° C.
|
Type
|
ADDITION
|
Details
|
water (53.3 kg) was slowly added over about 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at about 23 to 25° C
|
Type
|
CUSTOM
|
Details
|
was adjusted to about 10°
|
Type
|
STIRRING
|
Details
|
by stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with isopropyl alcohol/water (1:1, 2×2 L)
|
Type
|
CUSTOM
|
Details
|
dried in by a stream of nitrogen
|
Type
|
DISSOLUTION
|
Details
|
The filter cake was dissolved in isopropyl alcohol (4.17 kg) at 76° C.
|
Type
|
ADDITION
|
Details
|
water (20.70 kg) was slowly added over about 85 minutes
|
Duration
|
85 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at about 73 to 76° C.
|
Type
|
TEMPERATURE
|
Details
|
after 20 minutes cooled to about 11° over about 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinse with isopropyl alcohol/water (1:1, 2×1.7 L)
|
Type
|
CUSTOM
|
Details
|
dry under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
by drying in an oven for 4 days
|
Duration
|
4 d
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N(CC(C(N2C)=O)(F)F)C2CCCC2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |